5-(Piperazin-1-yl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-piperazin-1-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-10-13-6-9-15(10)11(3-1)14-7-4-12-5-8-14/h1-3,6,9,12H,4-5,7-8H2 |
InChI Key |
FKRXTDSFOMPWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=NC=CN32 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Piperazin 1 Yl Imidazo 1,2 a Pyridine and Its Structural Analogues
Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, and its synthesis has been a focal point of extensive research. nih.gov A multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic and multicomponent strategies. rsc.org
Condensation Reactions with 2-Aminopyridines and α-Halocarbonyl Compounds
One of the most fundamental and widely employed methods for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. researchgate.netacs.org This reaction, often referred to as the Tschitschibabin reaction, proceeds through initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The general mechanism involves two primary steps:
Alkylation: The endocyclic nitrogen atom of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to form a quaternary ammonium (B1175870) salt intermediate. tci-thaijo.org
Cyclization: Under basic conditions, the exocyclic amino group undergoes intramolecular condensation with the carbonyl group, leading to the formation of a hydroxyl intermediate which then dehydrates to yield the aromatic imidazo[1,2-a]pyridine ring. tci-thaijo.org
Researchers have developed catalyst-free versions of this reaction by utilizing high-boiling solvents like DMF at room temperature with a base such as potassium carbonate. acs.org Synthetic routes often begin with the cyclization of substituted 2-aminopyridines with chloro ketones to produce the core imidazo[1,2-a]pyridine structure, which can then be further functionalized. nih.gov
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Phenacyl Bromide Derivatives | Basic medium, 60-second reaction | 24% to 99% | researchgate.net |
| 2-Aminopyridines | Bromoacetophenones | K2CO3, DMF, Room Temperature | Not specified | acs.org |
| Substituted 2-Aminopyridines | Chloro Ketones | Cyclization | Not specified | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple, readily available starting materials in a single step. rsc.orgnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for this purpose. beilstein-journals.orgsciforum.netnih.gov
The GBB reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgnih.gov This three-component reaction proceeds via the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide, followed by a mdpi.comnih.gov-hydride shift to yield the 3-aminoimidazo[1,2-a]pyridine product. nih.gov Various catalysts, including Lewis acids (e.g., Scandium triflate, Ytterbium(III) triflate) and Brønsted acids, have been employed to facilitate this transformation. nih.govsciforum.netbio-conferences.org
Other MCR strategies include:
A copper-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgelsevierpure.com
An iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids. acs.org
A one-pot, three-component reaction involving 2-aminopyridines, isatins, and isocyanides to form tetracyclic fused imidazo[1,2-a]pyridines. nih.gov
These MCR approaches offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate or Yb(OTf)3 | 3-Aminoimidazo[1,2-a]pyridines | nih.govbeilstein-journals.orgbio-conferences.org |
| Copper-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivatives | bio-conferences.orgelsevierpure.com |
| Iodine-Catalyzed MCR | Aryl methyl ketone, 2-Aminopyridine, Barbituric acid | Molecular iodine, DMSO | Pyrimidine-linked imidazopyridines | acs.org |
| GBB-based MCR | 2-Aminopyridine, Isatin, Isocyanide | HClO4, n-BuOH, reflux | Tetracyclic fused imidazo[1,2-a]pyridines | nih.gov |
Palladium-Catalyzed Cross-Coupling and C-H Functionalization
Palladium-catalyzed reactions have become indispensable for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.org These methods allow for the precise introduction of various substituents onto the core structure through cross-coupling reactions or direct C-H bond functionalization. rsc.orgnih.gov
Cross-Coupling Reactions: Palladium catalysts are effectively used in cross-coupling reactions, such as the Suzuki coupling, to link pre-functionalized imidazo[1,2-a]pyridine derivatives with other molecular fragments. For instance, an efficient synthesis of imidazo[1,2-a]pyridine-flavone hybrids was achieved through a palladium-catalyzed cross-coupling reaction between imidazo[1,2-a]pyridine derivatives and 6-bromoflavones. researchgate.net
C-H Functionalization: Direct C-H functionalization is an increasingly popular strategy due to its high atom and step economy. mdpi.com Palladium catalysts can facilitate the direct coupling of C-H bonds in the imidazo[1,2-a]pyridine ring with various partners. An intramolecular palladium-catalyzed dehydrogenative coupling reaction has been developed to synthesize fused imidazo[1,2-a]pyrimidines, demonstrating the power of this approach for constructing complex heterocyclic systems. nih.govacs.org These reactions often employ an oxidant, such as oxygen from the air, to regenerate the active palladium catalyst, making the process more sustainable. nih.gov Functionalization can occur at various positions of the ring, including C2, C3, C5, C6, C7, and C8. rsc.org
Microwave-Assisted Synthetic Protocols in Imidazo[1,2-a]pyridine Synthesis
The application of microwave irradiation has significantly accelerated the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods. oriprobe.com This technology has been successfully applied to various synthetic strategies.
For instance, the condensation reaction of 2-aminopyridine with phenacyl bromides to form imidazo[1,2-a]pyridines can be completed in as little as 60 seconds under microwave irradiation. researchgate.net Similarly, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction can be performed efficiently under microwave-assisted, eco-friendly conditions, using ethanol (B145695) as a green solvent. sciforum.netmdpi.com
Microwave assistance has also been utilized in:
The one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives. nih.gov
The synthesis of 3-amino-imidazopyridines via a multicomponent coupling. bio-conferences.org
Palladium-catalyzed cross-coupling reactions to create hybrid molecules. researchgate.net
The ability to rapidly heat the reaction mixture in a controlled manner allows for the efficient synthesis of gram-scale quantities of imidazo[1,2-a]pyridine derivatives in minutes. oriprobe.com
Introduction of the Piperazine (B1678402) Moiety and its Derivatives
Once the imidazo[1,2-a]pyridine core is constructed, the next critical step in synthesizing the target compound is the introduction of the piperazine ring. This is typically achieved through methods that form a carbon-nitrogen (C-N) bond between the heterocyclic scaffold and the piperazine unit.
Direct C-N Bond Formation and Functionalization
The piperazine moiety is commonly introduced onto the imidazo[1,2-a]pyridine scaffold through nucleophilic aromatic substitution (SNA_r) or transition-metal-catalyzed cross-coupling reactions. A halogenated imidazo[1,2-a]pyridine (e.g., chloro-, bromo-, or iodo-substituted) is a common precursor for these reactions.
In a relevant synthetic pathway, a piperazine-containing derivative was synthesized for use in PET imaging. The synthesis involved creating an N-demethylated precursor, which contains a piperazine ring attached to a larger imidazo[1,2-a]pyridine-based structure. This precursor was then subjected to N-methylation. nih.gov The synthesis of piperazine-linked imidazo[1,2-a]pyridine derivatives has been specifically explored for their potential as anticancer agents. researchgate.net
The formation of the crucial C-N bond can also be achieved through direct C-H amination, although this is often more challenging. More commonly, a pre-functionalized imidazo[1,2-a]pyridine, often halogenated at the desired position (e.g., C-5, C-6, or C-8), is reacted with piperazine or a protected piperazine derivative. A transition-metal-free, three-component reaction has been developed for the construction of imidazo[1,2-a]pyridines that facilitates the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, showcasing advanced methods for bond formation. acs.org While this specific reaction doesn't directly add piperazine, it highlights the development of novel bond-forming strategies that could be adapted for such a purpose.
A practical intramolecular C-H functionalization reaction using copper iodide (CuI) and molecular iodine as the oxidant can provide diverse imidazo[1,2-a]pyridine derivatives through I2-mediated oxidative C-N bond formation. organic-chemistry.org These foundational methods provide the basis for attaching amine-containing substituents like piperazine.
Regioselective Synthesis of Piperazine-Substituted Imidazo[1,2-a]pyridines
The regioselective synthesis of 5-(piperazin-1-yl)imidazo[1,2-a]pyridine can be strategically achieved through a two-step process. This process involves the initial construction of a halo-substituted imidazo[1,2-a]pyridine intermediate, followed by a nucleophilic aromatic substitution reaction with piperazine.
A plausible and effective route commences with the synthesis of 5-bromo-imidazo[1,2-a]pyridine. This can be accomplished by the condensation reaction of 2-amino-6-bromopyridine (B113427) with a suitable two-carbon synthon, such as bromoacetaldehyde (B98955) diethyl acetal. chemicalbook.com The reaction typically proceeds by heating the reactants in a suitable solvent.
Once the 5-bromo-imidazo[1,2-a]pyridine intermediate is obtained, the piperazine moiety can be introduced at the 5-position via a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is common for introducing amine nucleophiles onto heteroaromatic rings, particularly those activated by the ring nitrogen atoms. The reaction involves heating the 5-bromo derivative with an excess of piperazine, often in the presence of a base and a high-boiling point solvent to facilitate the displacement of the bromide.
Table 1: Proposed Regioselective Synthesis of this compound
| Step | Reaction | Starting Materials | Reagents & Conditions | Product |
| 1 | Imidazo[1,2-a]pyridine ring formation | 2-Amino-6-bromopyridine | Bromoacetaldehyde diethyl acetal, heating | 5-Bromo-imidazo[1,2-a]pyridine |
| 2 | Nucleophilic Aromatic Substitution | 5-Bromo-imidazo[1,2-a]pyridine | Piperazine, base (e.g., K₂CO₃), high-boiling solvent (e.g., DMSO), heating | This compound |
Radiochemical Synthesis Approaches for Imaging Probes
The development of positron emission tomography (PET) tracers based on the piperazine-substituted imidazo[1,2-a]pyridine scaffold requires specialized radiochemical synthesis techniques. Carbon-11 (B1219553), a positron-emitting radionuclide with a short half-life of 20.4 minutes, is a commonly used isotope for labeling PET tracers.
Carbon-11 Labeling Techniques for Piperazine-Substituted Imidazo[1,2-a]pyridine Derivatives
The introduction of a carbon-11 atom into a piperazine-substituted imidazo[1,2-a]pyridine derivative is typically achieved through N-alkylation of a suitable precursor. A common strategy involves the methylation of a secondary amine, such as a piperazine moiety, using a carbon-11 labeled methylating agent.
A notable example is the synthesis of a carbon-11 labeled potent and selective PI3K/mTOR dual inhibitor, which features a complex piperazine-substituted imidazo[1,2-a]pyridine core. chemicalbook.com In this multi-step synthesis, a key N-demethylated precursor is first prepared. This precursor, which contains a free secondary amine on the piperazine ring, is then subjected to N-¹¹C-methylation.
The labeling reaction is carried out using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a highly reactive methylating agent. The reaction is typically performed in a suitable organic solvent, such as acetonitrile, and may be facilitated by the presence of a base. The resulting ¹¹C-labeled product is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. The molar activity of the final product is a critical parameter, and for this specific tracer, it was found to be in the range of 296-555 GBq/µmol. chemicalbook.com
Table 2: Carbon-11 Labeling of a Piperazine-Substituted Imidazo[1,2-a]pyridine Derivative
| Step | Reaction | Precursor | Labeling Agent & Conditions | Labeled Product |
| 1 | N-¹¹C-Methylation | N-demethylated piperazine-substituted imidazo[1,2-a]pyridine derivative | [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), acetonitrile, basic conditions | [¹¹C]N-methylpiperazine-substituted imidazo[1,2-a]pyridine derivative |
Structure Activity Relationship Sar Studies of 5 Piperazin 1 Yl Imidazo 1,2 a Pyridine Derivatives
Impact of Substitution Patterns on the Imidazo[1,2-a]pyridine (B132010) Core
The core bicyclic structure of imidazo[1,2-a]pyridine offers several positions for substitution, and modifications at these sites can profoundly affect the molecule's interaction with biological targets. chemrxiv.orgrsc.org
The C-2 and C-3 positions of the imidazole (B134444) portion of the scaffold are common sites for chemical modification. Research has shown that the nature of the substituent at the C-2 position can strongly influence biological activity. For instance, in studies of derivatives designed for antiviral activity against human cytomegalovirus, the C-2 substituent was a key determinant of potency. nih.gov A range of functional groups can be introduced at the C-3 position, with C3-alkylation being a frequently used strategy to synthesize derivatives with diverse biological activities. nih.govmdpi.com
The introduction of aryl groups at both the C-2 and C-3 positions has been explored, and these 2,3-diarylimidazo[1,2-a]pyridine derivatives are noted for their significant biological activity potential. mdpi.com Furthermore, the imidazo[1,2-a]pyridine core is known to engage in π–π stacking interactions with aromatic amino acid residues in enzyme binding sites, such as Tyr-1230 in the c-Met kinase, an interaction that is critical for inhibitory activity. nih.gov The substituents at C-2 and C-3 can modulate the electronic properties of the ring system, thereby influencing the strength of these crucial non-covalent interactions.
While this article focuses on 5-(piperazin-1-yl) derivatives, the position of the piperazine (B1678402) substituent on the pyridine (B92270) ring is a critical factor in determining biological activity. Shifting the piperazine group to other positions, such as C-6 or C-7, significantly modulates the compound's efficacy.
In the development of c-Met inhibitors, for example, the SAR at the 6-position of the imidazo[1,2-a]pyridine scaffold was extensively investigated. nih.gov The introduction of heteroaryl and substituted phenyl groups at this position had a marked influence on cellular activity. As shown in the table below, which summarizes findings from studies on c-Met inhibitors, specific substitutions at the C-6 position led to compounds with potent inhibitory activity against the EBC-1 human non-small-cell lung cancer cell line. nih.gov This indicates that the spatial orientation of the piperazine moiety and its N-substituent relative to the core scaffold is crucial for optimal target engagement. nih.gov
Table 1: SAR of Substituents at the C-6 Position of the Imidazo[1,2-a]pyridine Scaffold for c-Met Inhibition Data sourced from a study on c-Met inhibitors. nih.gov
| Compound ID | C-6 Substituent | EBC-1 Cell IC₅₀ (nM) |
|---|---|---|
| 16a | Pyridin-3-yl | >1000 |
| 16b | 5-Cyanopyridin-3-yl | 188.5 |
| 16d | 4-Cyanophenyl | 106.7 |
| 16f | 3-Cyanophenyl | 145.0 |
Structural Modifications of the Piperazine Ring
The piperazine ring is more than a simple linker; it is a key pharmacophoric element whose structural and electronic properties can be tailored to enhance biological activity. researchgate.netsemanticscholar.org
The terminal nitrogen atom of the piperazine ring is an ideal handle for introducing a wide variety of substituents, a strategy that has been effectively used to modulate the activity of these derivatives. The nature of this N-substituent is often a primary determinant of potency and selectivity. researchgate.netdntb.gov.ua
In the design of anticancer agents, researchers have synthesized series of compounds with different acyl groups on the piperazine nitrogen. researchgate.net As detailed in the table below, the introduction of substituted benzoyl groups led to significant differences in cytotoxic activity against various cancer cell lines. For example, compound 7i , which features a 3-fluorophenyl group, showed potent activity against HeLa cells with an IC₅₀ of 3.5 μM. researchgate.net Similarly, studies on antituberculosis agents revealed that a C-4 substituted phenyl ring attached to the piperazine was essential for maintaining high potency. nih.gov These findings underscore the critical role of the N-substituent in molecular recognition by the biological target.
Table 2: Effect of N-Acyl Substitution on the Piperazine Ring on Anticancer Activity Data based on in vitro cytotoxicity studies. researchgate.net
| Compound ID | N-Acyl Substituent | HeLa Cell IC₅₀ (μM) | HepG2 Cell IC₅₀ (μM) | MDA-MB-231 Cell IC₅₀ (μM) |
|---|---|---|---|---|
| 7e | 2-Fluorophenyl | 11.2 | 9.8 | 15.4 |
| 7h | 2-(Trifluoromethyl)phenyl | 5.8 | 12.5 | 11.9 |
| 7i | 3-Fluorophenyl | 3.5 | 11.4 | 10.7 |
The three-dimensional structure of the piperazine ring is crucial for its function. Piperazine typically adopts a low-energy chair conformation, which positions the N-substituent in a specific spatial orientation. This conformation is critical for fitting into the binding pocket of a target protein and establishing key interactions. The inherent flexibility of the piperazine ring allows it to adopt different conformations to optimize its binding, a feature that contributes to its wide applicability in drug design. researchgate.net The basicity of the piperazine nitrogens also plays a significant role in selectivity and potency, as these atoms can act as hydrogen bond acceptors or become protonated, forming ionic interactions that anchor the ligand within the binding site. semanticscholar.org
Linker Region Influences on Molecular Recognition
The piperazine moiety serves as a highly effective linker, bridging the imidazo[1,2-a]pyridine core and the distal N-substituents. nih.gov The length, rigidity, and chemical nature of this linker region are paramount for molecular recognition. The piperazine linker correctly orients the N-substituent to probe specific pockets within a receptor or enzyme active site while simultaneously positioning the core scaffold to engage in its own interactions, such as the aforementioned π-π stacking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational lens to decipher the intricate link between the chemical structure of a molecule and its biological activity. For the 5-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold, QSAR analyses have been instrumental in guiding the rational design of novel derivatives with enhanced potency and selectivity for various therapeutic targets. These studies translate the three-dimensional properties of molecules into quantitative insights, thereby accelerating the optimization of lead compounds.
One prominent application of QSAR in the context of imidazo[1,2-a]pyridine derivatives has been in the development of antimycobacterial agents. A 3D-QSAR study on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues yielded a statistically significant model. openpharmaceuticalsciencesjournal.comresearchgate.net This model was developed using a training set of 27 compounds and validated with a test set of 11 compounds. openpharmaceuticalsciencesjournal.com The robustness of the model is demonstrated by a high correlation coefficient (R²) of 0.9181 and a cross-validation correlation coefficient (Q²) of 0.6745. openpharmaceuticalsciencesjournal.comresearchgate.net The model's predictive power was further affirmed by a Pearson-R value of 0.8427 for the test set. openpharmaceuticalsciencesjournal.com Key molecular interactions identified through this QSAR study include hydrogen bonding with residues such as Gly158 and Met195, as well as pi-cation interactions with His47 within the binding site of the target protein. openpharmaceuticalsciencesjournal.comresearchgate.net The generated 3D-QSAR model is considered a valuable tool for the future design of novel and potent derivatives in this class. openpharmaceuticalsciencesjournal.comresearchgate.net
Another significant QSAR investigation focused on imidazo-pyridine derivatives as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov For this series, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was employed to elucidate the structural requirements for dual activity. nih.govresearchgate.net The resulting CoMFA models for both targets demonstrated strong predictive capabilities. nih.gov The model for AT1 antagonism showed a leave-one-out cross-validation coefficient (q²) of 0.553 and a non-cross-validated correlation coefficient (r²) of 0.954, while the model for PPARγ partial agonism yielded a q² of 0.503 and an r² of 1.00. nih.gov These models highlighted the critical influence of steric and electrostatic fields on the biological activity of the compounds. nih.gov
Furthermore, QSAR studies have been applied to understand the mechanism of action of imidazo[1,2-a]pyridine derivatives as acid pump antagonists. nih.gov In this case, the analysis revealed a significant correlation between the antagonist activity and the Global Topological Charge Indices (GTCI) of the compounds, along with the hydrophobic constant (π) of certain substituents. nih.gov This suggests that charge transfer within the molecule and the hydrophobicity of specific substituents are key determinants of their inhibitory activity against H+/K+-ATPase. nih.gov The study indicated that dispersion and hydrophobic interactions likely govern the binding of these molecules to the receptor. nih.gov
The table below summarizes the statistical data from a representative 3D-QSAR study on imidazo[1,2-a]pyridine derivatives.
| 3D-QSAR Model | Training Set (n) | Test Set (n) | R² | Q² | RMSE | Pearson-R (Test Set) |
| Antimycobacterial Activity | 27 | 11 | 0.9181 | 0.6745 | 0.65 | 0.8427 |
The following table presents the statistical validation parameters for the CoMFA models developed for imidazo-pyridine derivatives targeting AT1 and PPARγ.
| Target | q² | r² | SEE | r²pred |
| AT1 | 0.553 | 0.954 | 0.127 | 0.779 |
| PPARγ | 0.503 | 1.00 | 0.019 | 0.604 |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity. Though specific studies on the 5-(piperazin-1-yl) derivative are not extensively documented, research on analogous compounds provides significant insights into how this chemical family interacts with various proteins.
Derivatives of imidazo[1,2-a]pyridine have been docked against a range of biological targets to predict their binding affinities and interaction modes. acs.org For instance, various imidazo[1,2-a]pyridin-3-yl derivatives were screened against targets such as human GABAa receptors and CXCR4 to assess their selectivity. acs.org In other studies, imidazo[1,2-a]pyridine-based molecules have been evaluated as inhibitors for proteins crucial in cancer and tuberculosis. Molecular docking of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein over-expressed in some cancers, has helped in understanding their anti-proliferative mechanism. nih.gov Similarly, docking studies of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues against the pantothenate synthetase enzyme of Mycobacterium tuberculosis have been performed to elucidate their binding mode and support the development of new antitubercular agents. openpharmaceuticalsciencesjournal.com These simulations typically reveal key interactions, such as hydrogen bonds and pi-cation interactions, that stabilize the ligand-protein complex. openpharmaceuticalsciencesjournal.com
The general procedure involves preparing the 3D structures of the ligands and the target protein, identifying the active binding site (cavity) of the protein, and then using a scoring function to rank the different binding poses based on their predicted interaction energy. acs.org
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human GABAa, CXCR4 | Prediction of binding affinity and selectivity against various human proteins. acs.org |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 Protein | Identification of binding modes to understand the mechanism of anti-cancer activity. nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase (M. tuberculosis) | Revealed hydrogen bond and pi-cation interactions with key residues like Gly158 and Hie47. openpharmaceuticalsciencesjournal.com |
Pharmacophore Modeling and Hypothesis Generation
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. This model then serves as a template for designing new, potentially more potent compounds.
For the imidazo[1,2-a]pyridine class, pharmacophore models have been developed to understand the structural requirements for various therapeutic effects, including antimycobacterial and anticonvulsant activities. openpharmaceuticalsciencesjournal.comnih.gov A study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents led to the generation of a common pharmacophore hypothesis. openpharmaceuticalsciencesjournal.comresearchgate.net This model helps in understanding the key structural features necessary for inhibiting mycobacterial growth.
Similarly, new series of imidazo[1,2-a]pyridines incorporating other biologically active systems have been designed based on pharmacophoric principles to act as prominent anticonvulsant agents. nih.gov For example, the presence of a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring was identified as a key feature for potent anticonvulsant activity in several designed series. nih.gov These models are crucial for virtual screening and the rational design of novel derivatives with enhanced efficacy.
Density Functional Theory (DFT) Applications in Structure-Property Relationships
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to the imidazo[1,2-a]pyridine scaffold to understand the relationship between a molecule's structure and its inherent properties, such as stability, reactivity, and spectroscopic characteristics.
DFT calculations are used to optimize the molecular geometry and to compute various electronic descriptors. scirp.orgresearchgate.netnih.gov Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scirp.orgnih.gov For instance, in a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the calculated energy gaps ranged from 2.49 eV to 3.91 eV, allowing researchers to rank the compounds by their relative stability. scirp.org
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. scirp.orgnih.gov For the imidazo[1,2-a]pyridine core, DFT studies reveal how different substituents influence the electronic properties and reactivity of the entire molecule. scirp.org These theoretical analyses provide fundamental insights that are crucial for predicting how a molecule will interact with biological targets. scirp.org
Table 2: Key Parameters from DFT Studies of Imidazo[1,2-a]pyridine Derivatives
| Parameter | Description | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. scirp.org |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing positive, negative, and neutral regions. | Identifies reactive sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. scirp.orgnih.gov |
| Global Reactivity Descriptors | Includes chemical hardness (η), softness (S), and electrophilicity index (ω). | Quantifies the molecule's resistance to change in its electron distribution and its tendency to accept electrons. scirp.org |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides accurate bond lengths and angles, which are foundational for other computational studies like docking. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For the 5-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold, MD simulations provide critical insights into the conformational flexibility of the molecule and the stability of its complex with a biological target.
MD simulations are often performed after a molecular docking study to validate the predicted binding pose and assess its stability. openpharmaceuticalsciencesjournal.comresearchgate.net By simulating the ligand-protein complex in a dynamic, solvated environment, researchers can observe how the ligand and protein adjust to each other. The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD plot indicates that the complex has reached equilibrium and the binding is likely stable. openpharmaceuticalsciencesjournal.com For example, a 1.2 nanosecond MD simulation of an imidazo[1,2-a]pyridine-3-carboxamide analogue complexed with its target protein showed that the system was stable, reinforcing the docking results. openpharmaceuticalsciencesjournal.comresearchgate.net
Additionally, Root Mean Square Fluctuation (RMSF) plots are analyzed to identify which parts of the protein are flexible and which are rigid upon ligand binding. openpharmaceuticalsciencesjournal.com These simulations offer a more realistic and dynamic picture of the binding event than static docking poses, providing valuable information for understanding the mechanism of action and for further lead optimization. nih.gov
In Silico ADME Prediction and Optimization (Focus on transport mechanisms, e.g., P-glycoprotein efflux)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. For imidazo[1,2-a]pyridine derivatives, computational tools are used to evaluate drug-likeness based on criteria such as Lipinski's Rule of Five. acs.org
A significant challenge in drug development is overcoming transport mechanisms that limit a drug's bioavailability and distribution, such as efflux by P-glycoprotein (P-gp). P-gp is a membrane transporter that actively pumps a wide variety of xenobiotics out of cells, contributing to multidrug resistance in cancer and limiting drug penetration into the brain. nih.govnih.gov
Computational models have been developed to predict whether a compound is likely to be a P-gp substrate. nih.gov For nitrogen-containing heterocyclic compounds similar to imidazo[1,2-a]pyridines, in silico tools like SwissADME have successfully predicted their status as P-gp substrates. While direct experimental data on this compound is limited, the general characteristics of the scaffold suggest that P-gp efflux is an important consideration. The development of P-gp inhibitors or the design of molecules that can evade this efflux pump is an active area of research. nih.gov Studies have shown that even small structural modifications can significantly alter a compound's interaction with P-gp, highlighting the importance of computational modeling in optimizing drug candidates to reduce efflux and improve their therapeutic potential.
Development and Optimization of Advanced Derivatives and Analogues
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful technique used to identify novel chemical series by replacing a central molecular core with a structurally different but functionally similar moiety. nih.govnih.gov In the context of imidazo[1,2-a]pyridine (B132010) derivatives, this strategy has been employed to discover new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. nih.gov For instance, imidazo[1,2-a]pyridines were identified as isosteres of pyridones due to their shape and electrostatic similarity. nih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.
A series of imidazo[1,2-a]pyridine derivatives were designed as dual-target inhibitors of ABCB1 and ABCG2, which are associated with multidrug resistance in cancer, using a scaffold hopping strategy. acs.org Compound Y22 from this series showed significant potential in reversing multidrug resistance. acs.org
| Original Scaffold/Moiety | Bioisosteric/Scaffold Hopped Replacement | Target/Application | Reference |
|---|---|---|---|
| Pyridone | Imidazo[1,2-a]pyridine | Metabotropic glutamate 2 receptor | nih.gov |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | GABA-A receptor | researchgate.netnih.gov |
| Benzene | Pyridine (B92270) | c-Met kinase | mdpi.com |
| Various Scaffolds | Imidazo[1,2-a]pyridine | ABCB1/ABCG2 dual-target inhibitors | acs.org |
Fragment-Based Drug Design (FBDD) and Lead Optimization Principles
Fragment-based drug design (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. youtube.com This approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency. youtube.com For the 5-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold, FBDD could be utilized by first identifying fragments that bind to a target of interest and then linking them to the core structure.
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to make it a suitable clinical candidate. acs.orgnih.gov For imidazo[1,2-a]pyridine derivatives, this process often involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For example, in the development of antituberculosis agents, optimization of an imidazo[1,2-a]pyridine amide lead compound revealed that the amide linker and the lipophilicity of the amine portion were crucial for activity against Mycobacterium tuberculosis. acs.orgresearchgate.net The insertion of piperidine (B6355638) and piperazine (B1678402) rings was found to improve microsomal stability and solubility under acidic conditions. nih.gov
A study on imidazo[1,2-a]pyridine-based HDAC6 inhibitors utilized pharmacophore-based remodification and fragment-based design to develop a highly potent inhibitor, I-c4. nih.gov Similarly, structural optimization of imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors for gastric cancer led to the identification of a bioactive inhibitor, compound 42, with improved metabolic stability. nih.gov
| Lead Compound Series | Optimization Strategy | Key Findings | Optimized Compound | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine amides | SAR exploration | Amide linker and amine lipophilicity are critical for anti-TB activity. | Q203 | acs.orgresearchgate.net |
| Imidazo[1,2-a]pyridine-based HDAC6 inhibitors | Pharmacophore-based remodification and FBDD | Yielded a highly potent and cardioprotective inhibitor. | I-c4 | nih.gov |
| Imidazo[1,2-a]pyridine STAT3 inhibitors | Systematic structural optimization | Improved metabolic stability and potent anti-cancer activity. | 42 | nih.gov |
Strategies for Enhancing Selectivity and Potency against Molecular Targets
Enhancing the selectivity and potency of drug candidates is a primary goal of medicinal chemistry. For derivatives of this compound, this is achieved through detailed structure-activity relationship (SAR) studies and rational drug design. nih.govnih.gov
In the development of c-Met inhibitors, a series of imidazo[1,2-a]pyridine derivatives were designed and evaluated. nih.gov SAR exploration led to the identification of compound 22e, a potent and selective c-Met inhibitor with an IC₅₀ of 3.9 nM. nih.gov The study found that substituents at various positions on the imidazo[1,2-a]pyridine core significantly influenced potency and selectivity. nih.gov For instance, the introduction of polar groups on a 6-phenyl substituent improved cellular activity. nih.gov
Similarly, in the discovery of novel PDGFR antagonists, a model of the PDGFRβ ATP-binding site was used to design imidazo[1,2-a]pyridine-based inhibitors. nih.gov Docking studies predicted that the addition of an amine group would create favorable interactions, leading to good potency and selectivity over related kinases. nih.gov The optimization of imidazo[1,2-a]pyridine amides as antituberculosis agents also demonstrated the importance of specific structural features, such as the linearity and lipophilicity of the amine part, in improving both in vitro and in vivo efficacy. nih.gov
The development of PI3K/mTOR dual inhibitors based on the imidazo[1,2-a]pyridine scaffold also highlights strategies to enhance selectivity. Compound 15a from this series was identified as a potent and selective inhibitor with good oral bioavailability. acs.org
| Target | Compound Series | Key Modification for Potency/Selectivity | Resulting Compound/Finding | Reference |
|---|---|---|---|---|
| c-Met | Imidazo[1,2-a]pyridine derivatives | Bioisosteric replacement and SAR at C6 and C7 positions. | Compound 22e with IC₅₀ of 3.9 nM. | nih.gov |
| PDGFRβ | Imidazopyridines | Structure-based design with amine addition for specific interactions. | Novel series of potent PDGFR antagonists. | nih.gov |
| Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine amides | Optimization of amine linearity and lipophilicity. | Improved in vitro and in vivo efficacy. | nih.gov |
| PI3K/mTOR | Imidazo[1,2-a]pyridine derivatives | Systematic SAR studies. | Potent and selective dual inhibitor 15a. | acs.org |
Future Research Directions and Unexplored Avenues for 5 Piperazin 1 Yl Imidazo 1,2 a Pyridine
The 5-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. epa.govbenthamscience.com As research progresses, several key areas are emerging as focal points for future investigation to fully exploit the therapeutic potential of this versatile heterocyclic system. These future directions aim to enhance structural diversity, uncover new biological applications, develop novel research tools, and leverage computational power for more efficient drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
